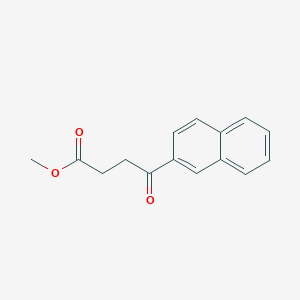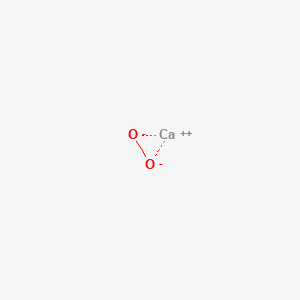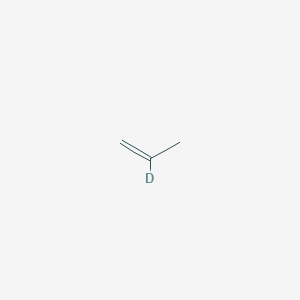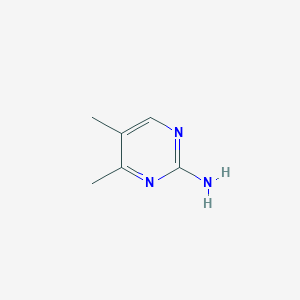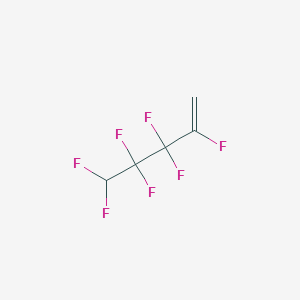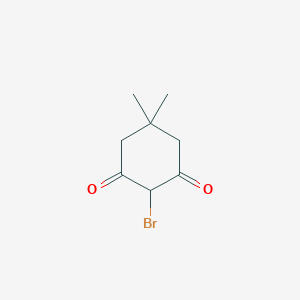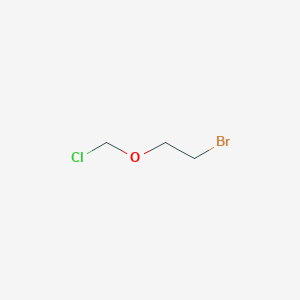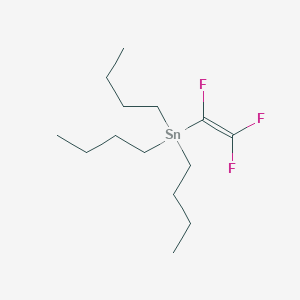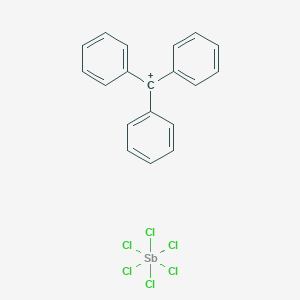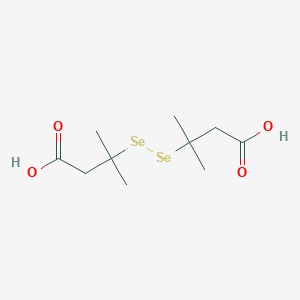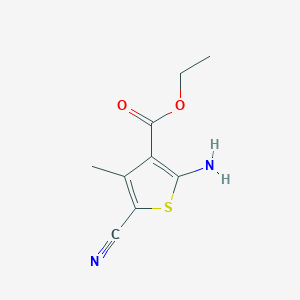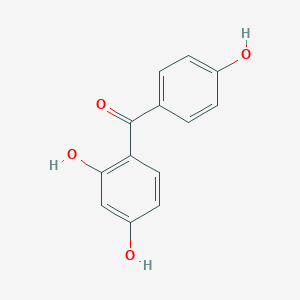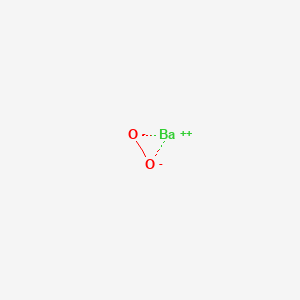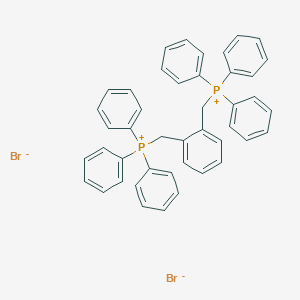
o-キシリレンビス(トリフェニルホスホニウムブロミド)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
o-Xylylenebis(triphenylphosphonium bromide) is a versatile organophosphorus compound consisting of an o-xylylene group linked to two triphenylphosphonium bromide groups. It has a molecular formula of C44H38Br2P2 and a molecular weight of 788.53 g/mol . This compound is widely used in various fields such as organic synthesis, materials science, and biochemistry due to its unique properties .
科学的研究の応用
o-Xylylenebis(triphenylphosphonium bromide) has a broad range of applications in scientific research:
Organic Synthesis: It is used as a catalyst and reagent in various organic reactions, including Wittig reactions and cycloadditions.
Materials Science: It is employed in the synthesis of polymeric materials such as polyurethanes and polycarbonates.
Biochemistry: It is used in the preparation of DNA intercalators and other biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
Target of Action
o-Xylylenebis(triphenylphosphonium bromide), also known as (1,2-Phenylenebis(methylene))bis(triphenylphosphonium) bromide, is an organophosphorus compound . It is a versatile chemical compound that finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . The compound’s primary targets are the molecules involved in these processes, where it acts as a catalyst, a reagent in redox reactions, and an initiator in polymerization reactions .
Mode of Action
The compound is believed to function as a Lewis acid, facilitating the formation of covalent bonds between molecules . Furthermore, o-Xylylenebis(triphenylphosphonium bromide) is thought to act as an electron transfer agent, aiding in the transfer of electrons between molecules .
Biochemical Pathways
Its role as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions suggests that it may influence a broad range of biochemical pathways .
Result of Action
The molecular and cellular effects of o-Xylylenebis(triphenylphosphonium bromide)'s action are largely dependent on its role in the specific reaction or process. For instance, as a catalyst in organic synthesis, it can accelerate the rate of the reaction and increase the yield of the product . As a reagent in redox reactions, it can facilitate the transfer of electrons, leading to changes in the oxidation state of the molecules involved .
準備方法
Synthetic Routes and Reaction Conditions
o-Xylylenebis(triphenylphosphonium bromide) can be synthesized through the reaction of o-xylylene dibromide with triphenylphosphine. The reaction typically takes place in an organic solvent such as dichloromethane or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of o-xylylenebis(triphenylphosphonium bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
o-Xylylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds .
類似化合物との比較
Similar Compounds
- p-Xylylenebis(triphenylphosphonium bromide)
- m-Xylylenebis(triphenylphosphonium bromide)
- Benzyltriphenylphosphonium bromide
Uniqueness
o-Xylylenebis(triphenylphosphonium bromide) is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to its isomers and analogs. Its ability to act as both a Lewis acid and an electron transfer agent makes it particularly valuable in various chemical and biochemical applications .
特性
CAS番号 |
1519-46-6 |
|---|---|
分子式 |
C44H38P2+2 |
分子量 |
628.7 g/mol |
IUPAC名 |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
InChI |
InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2 |
InChIキー |
NREIUFSWLHXDSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Key on ui other cas no. |
1519-46-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


